5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride
Description
Properties
CAS No. |
2639449-90-2 |
|---|---|
Molecular Formula |
C5H7Cl2NO |
Molecular Weight |
168.02 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methyl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H |
InChI Key |
GQWQKZNIHGGOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)CCl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-(aminomethyl)-2-methyl-1,3-oxazole, while oxidation with potassium permanganate can produce 5-(chloromethyl)-2-methyl-1,3-oxazole-4-carboxylic acid.
Scientific Research Applications
Synthetic Routes
| Route | Reagents | Conditions |
|---|---|---|
| Chloromethylation | 2-Methyl-1,3-oxazole + Formaldehyde + HCl | Controlled temperature and pH |
| Chlorination | Thionyl chloride or phosphorus trichloride | Mild conditions |
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
5-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride serves as a building block in the synthesis of pharmaceuticals. Its ability to form covalent bonds with nucleophilic sites on proteins or DNA makes it a valuable tool in drug development. Research has indicated potential applications in creating inhibitors for various enzymes and receptors involved in disease processes.
Biological Studies
In biological research, this compound can modify biomolecules such as peptides and proteins. This modification aids in studying the structure-function relationships of these biomolecules. For example, it can be used to create labeled peptides for tracking within biological systems.
Agricultural Chemistry
The compound has been explored for use in agrochemicals, particularly as a precursor for developing novel insecticides and herbicides. Its structural properties allow for modifications that enhance biological activity against pests while minimizing environmental impact.
Case Study 1: Pharmaceutical Development
A study demonstrated the synthesis of a series of oxazole derivatives from 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride that exhibited significant anti-cancer activity. The derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action.
Case Study 2: Bioconjugation Techniques
Research highlighted the use of this compound in bioconjugation strategies to attach therapeutic agents to antibodies. The chloromethyl group facilitates nucleophilic substitution reactions with amines on antibodies, leading to targeted drug delivery systems that enhance therapeutic efficacy while reducing side effects.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride involves the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Key Structural Features :
- Oxazole ring : A five-membered aromatic ring containing one oxygen and one nitrogen atom.
- Substituents : A chloromethyl (-CH2Cl) group at position 5 and a methyl (-CH3) group at position 2.
- Hydrochloride salt : Improves stability and solubility compared to the free base.
Potential Applications:
- Intermediate in pharmaceutical synthesis (e.g., for aromatase inhibitors or kinase modulators) .
- Building block for agrochemicals or functional materials due to its reactive chloromethyl group .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride with analogous oxazole derivatives:
*Calculated based on C5H6ClNO (free base, MW 147.56) + HCl (36.46).
Key Observations :
Substituent Position : The methyl group at position 2 (target compound) versus position 4 () alters electronic and steric effects. A 2-methyl group may reduce ring electron density compared to 4-methyl, influencing reactivity in electrophilic substitutions .
Functional Groups : The chloromethyl group in the target compound is a reactive site for nucleophilic substitution, similar to 2-(chloromethyl)-5-naphthyl oxazole (). However, steric hindrance from bulky groups (e.g., naphthyl) reduces reactivity compared to smaller substituents .
Salt Forms : Hydrochloride salts (e.g., target compound and ) exhibit higher water solubility than free bases, critical for bioavailability in drug development .
Biological Activity
5-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
- CAS Number : 2639449-90-2
- Molecular Formula : C6H7ClN2O
- Molecular Weight : 162.58 g/mol
- Purity : 95%
The biological activity of 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways involved in cellular processes.
Biological Activity
Recent studies have indicated that 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary tests show that the compound possesses antibacterial properties against various strains of bacteria.
- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression levels.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
-
Anticancer Activity in MCF-7 Cells :
A study evaluated the effect of 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride on MCF-7 breast cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and p53 levels. This suggests that the compound may act as a potential anticancer agent by triggering programmed cell death pathways. -
Antimicrobial Efficacy :
Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
Research Findings
Further investigations into the structural modifications of 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride have revealed that variations in substituents can enhance its biological activity. For instance, derivatives with additional functional groups have shown improved efficacy against cancer cell lines compared to the parent compound.
Table 2: Structural Variants and Their Activities
Q & A
Q. What are the standard synthetic routes for 5-(chloromethyl)-2-methyl-1,3-oxazole hydrochloride, and what reagents are critical for optimizing yield?
The synthesis typically involves cyclization of precursors using chloromethylating agents (e.g., chloromethyl methyl ether or chloromethyl chloroformate) under basic conditions (e.g., triethylamine). For example, chloromethylation of 2-methyl-1,3-oxazole derivatives in anhydrous solvents like dichloromethane or THF at 0–25°C achieves moderate yields (45–65%). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt . Key reagents include:
- Base : Triethylamine or potassium carbonate to neutralize HCl byproducts.
- Solvents : Anhydrous conditions prevent hydrolysis of reactive intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the oxazole ring structure, chloromethyl group ( ppm for CHCl), and methyl substituents ( ppm for CH) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of HCl or CH groups) .
- IR Spectroscopy : Identifies C=N (1630–1680 cm) and C-O (1200–1250 cm) stretches .
Q. What are the primary reactivity patterns of the chloromethyl group in this compound?
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. For example:
- Amine substitution : Reacts with primary amines (e.g., benzylamine) in DMF at 60°C to yield aminomethyl derivatives.
- Azide formation : Sodium azide in DMSO replaces Cl with N, enabling click chemistry applications .
Reactivity is influenced by steric hindrance from the methyl group and solvent polarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from substituent positioning. For example:
- Fluorophenyl position : 2-(3-fluorophenyl) analogs () show higher lipophilicity (logP ~2.1) and antimicrobial activity (MIC ~8 µg/mL) compared to 2-(2-fluorophenyl) isomers (logP ~1.8, MIC ~16 µg/mL) due to enhanced membrane permeability .
- Chlorine vs. bromine : Bromomethyl analogs exhibit faster reaction kinetics but lower thermal stability .
Methodology : Perform structure-activity relationship (SAR) studies with controlled variables (e.g., logP, steric parameters) and standardized bioassays (e.g., broth microdilution for antimicrobial testing).
Q. What strategies optimize the compound’s stability during long-term storage?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the chloromethyl group.
- Solvent choice : Lyophilize and store in anhydrous DMSO or ethanol to minimize moisture exposure .
- Additives : Stabilize with antioxidants (e.g., BHT) in polar aprotic solvents .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., cytochrome P450 or bacterial enzymes). For example, fluorophenyl analogs show π-π stacking with Tyr residues in active sites .
- QSAR models : Correlate electronic parameters (e.g., Hammett σ constants) with inhibitory potency to prioritize synthetic targets .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (HTS) to test reaction conditions (e.g., solvent/base combinations) for scalability .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across multiple cell lines or bacterial strains .
- Data Reproducibility : Document solvent purity, temperature, and humidity during experiments to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
